

# DB1976 Dihydrochloride: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: DB1976 dihydrochloride

Cat. No.: B2680765

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An In-depth Technical Overview for Researchers, Scientists, and Drug Development Professionals

## Abstract

**DB1976 dihydrochloride** is a potent and cell-permeable inhibitor of the transcription factor PU.1.<sup>[1][2][3][4]</sup> As a selenophene analog of DB270, this small molecule demonstrates significant potential in therapeutic areas where PU.1 is a key driver of pathology, such as in certain forms of leukemia.<sup>[1][2][4][5][6]</sup> This document provides a comprehensive overview of the chemical structure, properties, and biological activity of **DB1976 dihydrochloride**, including available experimental data and its mechanism of action.

## Chemical Structure and Properties

DB1976 is a classic heterocyclic dication characterized by a central selenophene ring.<sup>[1][7]</sup> The dihydrochloride salt form is typically used in research due to its stability.<sup>[1]</sup>

Chemical Structure (2D)

Caption: 2D Chemical Structure of DB1976.

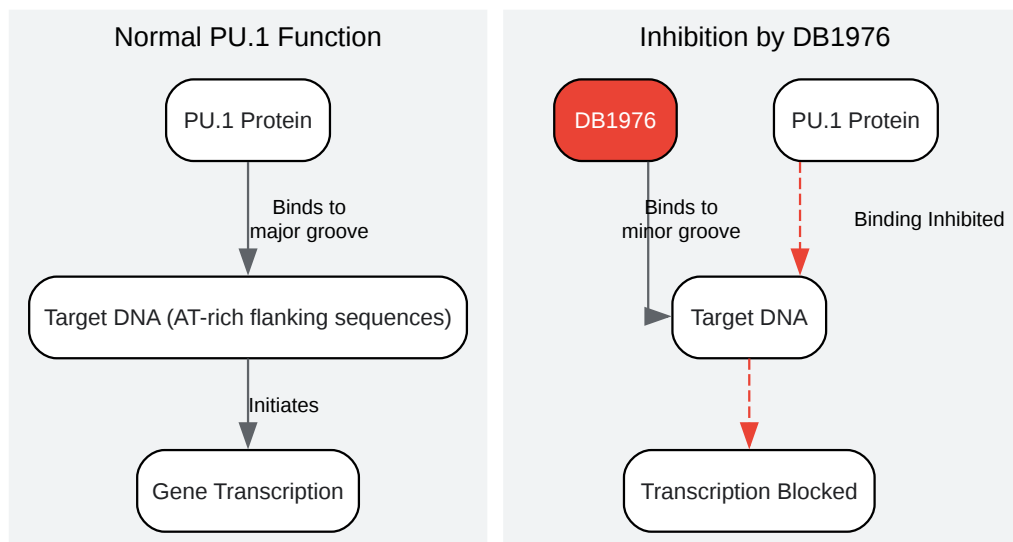
Table 1: Chemical Properties of **DB1976 Dihydrochloride**

Property	Value	Source
Molecular Formula	C <sub>20</sub> H <sub>18</sub> Cl <sub>2</sub> N <sub>8</sub> Se	[7]
Molecular Weight	520.28 g/mol	[7]
CAS Number	2369663-93-2	[7]
Appearance	Solid powder	[8]
Purity	>98%	[8]
Solubility	DMSO: 62.5 mg/mL (120.13 mM; requires ultrasound)	[7]
Storage	4°C, sealed storage, away from moisture. In solvent: -80°C, 6 months; -20°C, 1 month.	[7]
SMILES	<chem>N=C(C1=CC=C2N=C(C3=CC=C(C4=NC5=CC=C(C(N)=N)C=C5N4)[Se]3)NC2=C1)N</chem>	[1]
InChI Key	NXECULIQZLOKFU-UHFFFAOYSA-N	[8]

## Mechanism of Action

**DB1976 dihydrochloride** functions as a potent inhibitor of the ETS-family transcription factor PU.1.[1][2][4][5][6] It exerts its inhibitory effect by binding to the minor groove of AT-rich DNA sequences that flank the PU.1 binding sites.[5][9][10][11] This allosteric inhibition prevents PU.1 from effectively binding to its target DNA, thereby downregulating the transcription of PU.1-dependent genes.[9][10][11]

## Mechanism of Action of DB1976



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Caption: DB1976 inhibits PU.1 by binding to the minor groove of DNA.

Table 2: In Vitro Activity of **DB1976 Dihydrochloride**

Parameter	Value	Cell Line/System	Source
PU.1 Binding IC <sub>50</sub>	10 nM	In vitro	[1][7]
PU.1/DNA Complex K <sub>D</sub>	12 nM	In vitro	[1][7]
PU.1-dependent Transactivation IC <sub>50</sub>	2.4 μM	PU.1-negative HEK293 cells	[1][7]
Growth Inhibition IC <sub>50</sub> (AML cells)	105 μM	PU.1 URE <sup>-/-</sup> AML cells	[1][7]
Growth Inhibition IC <sub>50</sub> (Normal cells)	334 μM	Normal hematopoietic cells	[1][7]

## Biological Effects

**DB1976 dihydrochloride** has been shown to induce apoptosis in acute myeloid leukemia (AML) cells.[1][9][11] Treatment with DB1976 leads to a significant decrease in the viability and clonogenic capacity of AML cells, while having a lesser effect on normal hematopoietic cells.[1][7]

- In murine PU.1 URE<sup>-/-</sup> AML cells, DB1976 treatment resulted in a 1.6-fold increase in apoptotic cells.[1][7]
- Similar apoptotic effects were observed in the human MOLM13 cell line.[1][7]
- In primary human AML cells, DB1976 treatment led to an average 81% decrease in viable cells and a 36% decrease in clonogenic capacity.[1][7]
- The apoptotic cell fraction in primary human AML cells increased by an average of 1.5-fold with DB1976 treatment.[1][7]

Beyond its anti-leukemic properties, DB1976 has also demonstrated potential anti-inflammatory and metabolic regulatory effects in mouse models, where it was shown to slow down inflammation and fibrosis, and improve glucose homeostasis and dyslipidemia.[9][12][13]

## Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize **DB1976 dihydrochloride**, as described in the cited literature. For complete details, please refer to the primary publications.

### 4.1. PU.1 Binding and Inhibition Assays

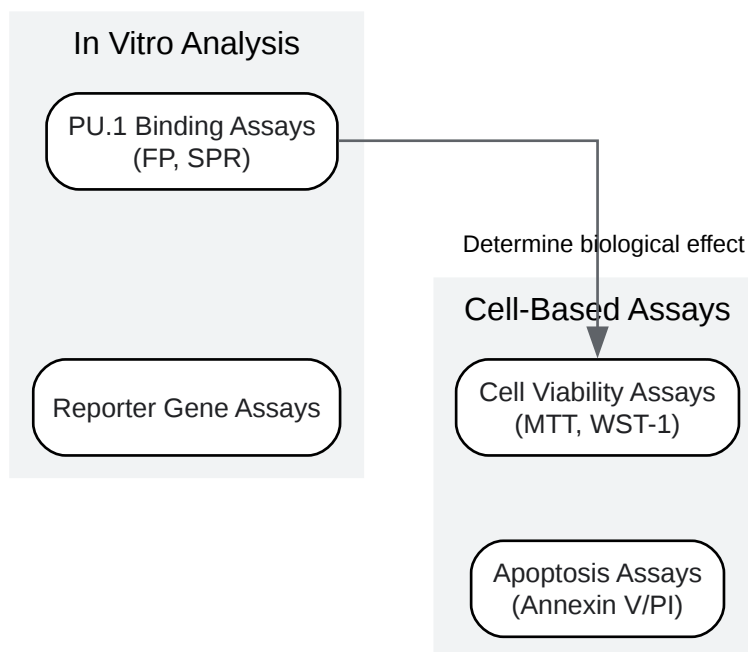
- Methodology: Fluorescence Polarization (FP) and Surface Plasmon Resonance (SPR) are common methods to quantify the binding affinity and inhibitory potential of compounds against protein-DNA interactions.
- Protocol Outline (based on Stephens et al., 2016):
  - A fluorescently labeled DNA oligonucleotide containing the PU.1 binding site is used as a probe.
  - The probe is incubated with recombinant PU.1 protein, leading to an increase in fluorescence polarization due to the formation of a large protein-DNA complex.
  - DB1976 is titrated into the solution, and the displacement of PU.1 from the DNA is monitored by the decrease in fluorescence polarization.
  - IC<sub>50</sub> values are determined by fitting the dose-response data to a suitable binding model.
  - SPR biosensor assays can be used as an orthogonal method to measure the kinetics and affinity of binding in real-time.
- Reference: Munde M, et al. Structure-dependent inhibition of the ETS-family transcription factor PU.1 by novel heterocyclic diamidines. *Nucleic Acids Res.* 2014 Jan;42(2):1379-90.[7] and Stephens DC, et al. Pharmacologic efficacy of PU.1 inhibition by heterocyclic dications: a mechanistic analysis. *Nucleic Acids Res.* 2016 May 19;44(9):4005-13.

### 4.2. Cell Viability and Apoptosis Assays

- Methodology: Cell viability is typically assessed using assays that measure metabolic activity (e.g., MTT or WST-1 assays), while apoptosis is quantified by methods such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

- Protocol Outline:
  - AML or other target cells are seeded in multi-well plates and treated with a range of concentrations of **DB1976 dihydrochloride**.
  - After a defined incubation period (e.g., 24, 48, or 72 hours), cell viability is measured using a colorimetric or fluorometric assay.
  - For apoptosis analysis, cells are harvested, washed, and stained with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and PI (which enters and stains the DNA of late apoptotic or necrotic cells).
  - The stained cells are analyzed by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
- Reference: The in vitro effects described are detailed in materials from MedChemExpress, which reference foundational studies on this compound.[\[1\]](#)[\[7\]](#)

## Experimental Workflow for DB1976 Evaluation



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Caption: A simplified workflow for the in vitro and cell-based evaluation of DB1976.

## Conclusion

**DB1976 dihydrochloride** is a well-characterized and potent inhibitor of the transcription factor PU.1. Its ability to induce apoptosis in AML cells while showing lower toxicity to normal cells makes it a promising lead compound for the development of novel anti-cancer therapies. The detailed understanding of its mechanism of action provides a solid foundation for further preclinical and clinical investigation. This technical guide summarizes the key data to support researchers and drug development professionals in their evaluation and use of this compound.

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